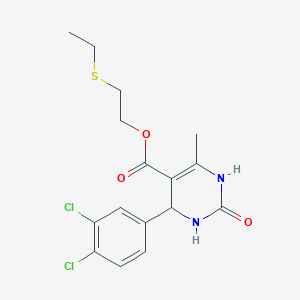
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and is synthesized through a specific method that involves the reaction of 4-aminobenzonitrile with 1-methyl-2-phenylethylamine followed by acetylation.
作用機序
The mechanism of action of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide reduces the production of these mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising drug candidate for the treatment of various diseases. However, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has some limitations in lab experiments, such as its poor solubility in water and its relatively low stability under certain conditions.
将来の方向性
There are several future directions for research on 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide. One potential area of research is the development of more stable and soluble formulations of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide for use in drug development. Another potential area of research is the investigation of the potential use of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide and to investigate its potential side effects and toxicity.
合成法
The synthesis of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide involves the reaction of 4-aminobenzonitrile with 1-methyl-2-phenylethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The resulting intermediate is then acetylated using acetic anhydride to yield 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide.
科学的研究の応用
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2,2-bis(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16(15-17-5-3-2-4-6-17)26-23(27)22(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h2-14,16,22H,15,24-25H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDMJHTPLRWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

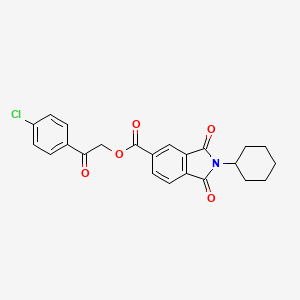
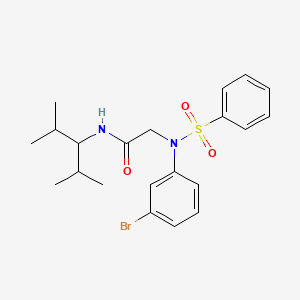


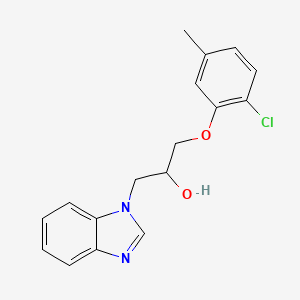
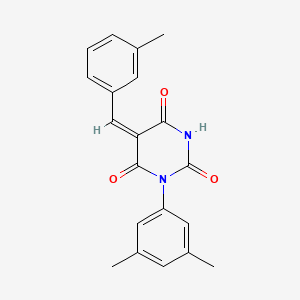
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
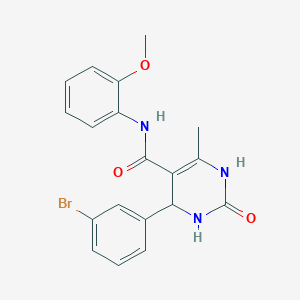
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
